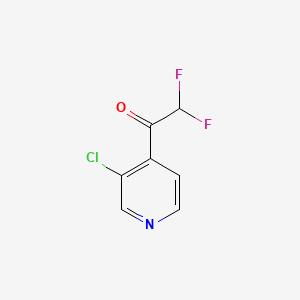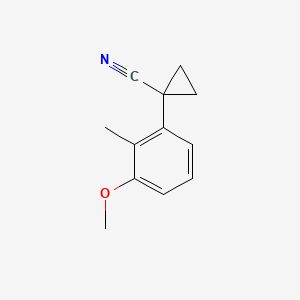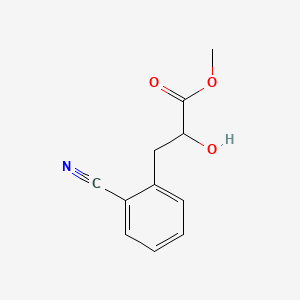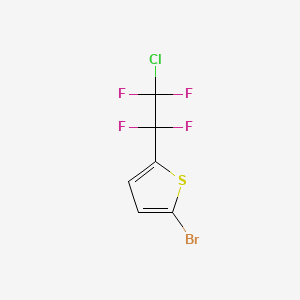
(r)-1,1,1-Trifluoro-2-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,1,1-Trifluoro-2-hexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. The presence of the trifluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-hexanol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of ®-1,1,1-Trifluoro-2-hexanol may involve large-scale nucleophilic substitution reactions using specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1,1,1-Trifluoro-2-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are used under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new trifluoromethylated compounds.
Wissenschaftliche Forschungsanwendungen
®-1,1,1-Trifluoro-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-1,1,1-Trifluoro-2-hexanol involves its interaction with various molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.
Similar Compounds:
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-2-butanol
- 1,1,1-Trifluoro-2-pentanol
Comparison: ®-1,1,1-Trifluoro-2-hexanol is unique due to its specific chain length and the presence of the trifluoromethyl group. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The longer chain length can also influence its interactions in biological systems and its overall stability.
Eigenschaften
Molekularformel |
C6H11F3O |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
Isomerische SMILES |
CCCC[C@H](C(F)(F)F)O |
Kanonische SMILES |
CCCCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












